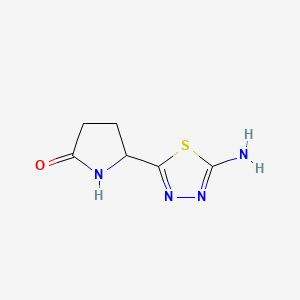

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDXEPKNVVNLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization with an appropriate amine . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced to form thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include nitro derivatives, thiol derivatives, and substituted thiadiazole compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 278.34 g/mol. Its structure features a pyrrolidinone ring substituted with a 5-amino-1,3,4-thiadiazole moiety, which is crucial for its biological activity. The compound's unique structural characteristics contribute to its potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one. For instance:

- Synthesis and Evaluation : A series of derivatives were synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Compounds with specific substitutions exhibited significant cytotoxicity, particularly against HeLa cells with IC50 values lower than that of the reference drug sorafenib .

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 5d | HeLa | 0.37 | 7.91 |

| 5g | HeLa | 0.73 | 7.91 |

| 5k | HeLa | 0.95 | 7.91 |

These findings suggest that modifications to the thiadiazole group can enhance anticancer activity.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Fungicidal Activity

In agricultural research, compounds similar to this compound have been evaluated for their fungicidal properties. These compounds can inhibit fungal growth by targeting specific enzymes involved in fungal metabolism.

Pesticidal Activity

The compound's derivatives have been investigated for use as pesticides due to their ability to disrupt insect physiology. Preliminary studies suggest that these compounds can effectively control pest populations while minimizing environmental impact.

Case Studies

- Anticancer Drug Development : A study focused on synthesizing various derivatives led to the identification of several potent anticancer agents with mechanisms involving apoptosis induction in cancer cells . This highlights the potential for developing new cancer therapeutics based on this scaffold.

- Agricultural Field Trials : Field trials conducted with thiadiazole-based fungicides demonstrated significant reductions in fungal infection rates in crops, suggesting practical applications in crop protection strategies .

Mechanism of Action

The mechanism of action of 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antibacterial Activity

- Target Compound: Limited direct data, but structural analogs like 5-(5-amino-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one exhibit potent activity against Staphylococcus aureus and Escherichia coli .

- Pyrimidine-Thiadiazole Hybrids : Compounds such as 3f-j (Table 1, ) showed broad-spectrum antibacterial effects, with MIC values <10 µg/mL against gram-positive and gram-negative strains .

- 2-(1,3-Benzothiazol-2-ylimino) Derivatives: Superior activity due to synergistic effects between benzothiazole and thiadiazole moieties .

Antitrypanosomal Activity

- Target Compound Analogs : Derivatives like 5-(1H-benzo[d][1,2,3]triazol-5-yl)-1,3,4-thiadiazol-2-amine (Compound 22) achieved 67% T. brucei growth inhibition, attributed to bulky substituents enhancing target binding .

- Binding Interactions: The thiadiazole ring inserts between NADP+ and Phe97 in TbPTR1, with the 2-amino group forming critical hydrogen bonds .

Structure-Activity Relationships (SAR)

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance lipophilicity and membrane penetration (e.g., 4-chlorophenyl analogs in ).

- Methoxy Groups : Improve solubility but may reduce binding affinity due to steric hindrance .

- Hybrid Structures : Pyrimidine or pyridine integrations broaden activity spectra by targeting multiple enzyme sites .

- Role of the Thiadiazole Ring: The 5-amino group is essential for hydrogen bonding with NADP+ and conserved residues in PTR1 enzymes . Thiadiazole derivatives without the amino group (e.g., diacetylamino analogs in ) show reduced activity, highlighting the amino group's necessity.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Hybrid structures (e.g., pyrimidine-thiadiazole) exhibit lower solubility, necessitating formulation adjustments for bioavailability.

Biological Activity

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one, a compound featuring a thiadiazole moiety linked to a pyrrolidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects based on recent research findings.

- Molecular Formula : C₈H₁₂N₄OS

- Molecular Weight : 212.27 g/mol

- CAS Number : 714278-22-5

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been extensively studied. The compound has shown promise in reducing inflammation in various models. For example, it has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that compounds containing the thiadiazole structure may exhibit anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Recent investigations have highlighted the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 12.5 |

These results suggest that further exploration into the anticancer mechanisms of this compound could lead to the development of novel therapeutic agents .

Case Studies

A study conducted by Dogan et al. examined various substitutions at the amine group of thiadiazole derivatives and their impact on antimicrobial activity. The results indicated that specific modifications significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria . Another case study highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one and its derivatives?

The compound is synthesized via multi-step reactions involving key intermediates such as 5-amino-1,3,4-thiadiazole-2-thiol. A typical approach involves:

- Step 1 : Condensation of thiosemicarbazide with a carboxylic acid derivative (e.g., 4-pyridinecarboxylic acid) under reflux in ethanol or acetonitrile to form the thiadiazole core .

- Step 2 : Functionalization of the pyrrolidin-2-one moiety through nucleophilic substitution or coupling reactions. For example, alkylation or sulfhydryl-group reactions can introduce substituents at the 5-position of the thiadiazole ring .

- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to isolate the product .

Q. How is the purity and identity of the compound validated in synthetic workflows?

- Purity : Assessed via HPLC with UV detection (λ = 254 nm) or TLC using silica gel plates and ethyl acetate/hexane eluents.

- Structural Confirmation : Employ FT-IR (to confirm NH₂ and carbonyl groups), /-NMR (to verify proton environments and carbon骨架), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical:

- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K. Measure reflections up to θ = 28.3° .

- Refinement : Apply SHELXL-97 for structure solution. Restrain displacement parameters for disordered atoms and apply rigid-bond constraints. Typical R-values: < 0.05 for , < 0.10 for all data .

- Hydrogen Bonding : Analyze intermolecular N–H⋯N interactions (2.8–3.0 Å) to explain crystal packing and stability .

Q. How do researchers design bioactivity assays for antimycobacterial derivatives of this compound?

- In Vitro Testing : Use the microdilution method against Mycobacterium tuberculosis H37Rv. Prepare compound dilutions in DMSO (final concentration ≤ 1%) and assess minimum inhibitory concentrations (MICs) over 7–14 days .

- Controls : Include isoniazid and rifampicin as positive controls. Report IC₅₀ values and selectivity indices (SI) against mammalian cell lines (e.g., Vero cells) to evaluate toxicity .

Q. How can structural variations in dihedral angles between thiadiazole and aromatic rings impact biological activity?

- Case Study : In analogous compounds, dihedral angles between thiadiazole and pyridine rings (e.g., 18.2° vs. 30.3°) influence molecular planarity and binding to enzymatic pockets. Larger angles may reduce π-π stacking efficiency but enhance hydrophobic interactions .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to optimize geometries and calculate electrostatic potential maps. Compare docking scores (AutoDock Vina) against target proteins (e.g., enoyl-acyl carrier protein reductase in tuberculosis) .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- NMR vs. XRD Discrepancies : If NMR suggests a planar conformation but XRD shows puckering, consider dynamic effects in solution (e.g., ring flipping) that average NMR signals. Use variable-temperature NMR to detect conformational flexibility .

- Validation : Cross-validate with solid-state IR to confirm hydrogen-bonding patterns observed in XRD .

Methodological Guidance

Q. How to optimize reaction yields for introducing substituents at the 5-position of the thiadiazole ring?

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions.

- Catalysis : Add K₂CO₃ or Et₃N to deprotonate thiol groups and accelerate coupling reactions .

- Microwave Assistance : Reduce reaction times (e.g., from 6 h to 30 min) and improve yields by 15–20% .

Q. What analytical workflows are recommended for assessing stability under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24 h. Monitor degradation via LC-MS.

- Light Sensitivity : Conduct accelerated stability studies under UV light (365 nm) and quantify decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.